Estrogen plays a crucial role in the growth and development of certain breast and other cancers. Estrogen binds to ERs, which act as signals for the cancer cells to multiply. Brilanestrant functions as a competitive antagonist [1]. This means it competes with estrogen for binding to the ER. By occupying the ER binding site, Brilanestrant prevents estrogen from exerting its growth-promoting effects on cancer cells.
[1] Chemistry and Pharmacology of Anticancer Drugs:
Research suggests Brilanestrant might have additional mechanisms beyond simple competition. Studies have shown that Brilanestrant may also induce the degradation of ERs within the cancer cells [2]. This degradation further reduces the number of ERs available for estrogen to bind to, potentially leading to a more robust anti-cancer effect.
[2] Privileged Scaffolds in Drug Discovery:
Brilanestrant is currently being evaluated in clinical trials for the treatment of various ER-positive cancers, including:
Brilanestrant, also known as GDC-0810 or ARN-810, is a nonsteroidal compound that functions as both a selective estrogen receptor modulator and selective estrogen receptor degrader. Its chemical formula is C26H20ClFN2O2, and it is primarily investigated for its potential in treating estrogen receptor-positive breast cancer. Brilanestrant induces a conformational change in the estrogen receptor, leading to its degradation, which effectively reduces the receptor's activity in cancer cells .
Brilanestrant acts as a SERD by binding to estrogen receptors (ERs), particularly ERα, and promoting their degradation. This reduces the availability of ERs for estrogen signaling, thereby hindering the growth of ER-positive breast cancer cells [, , ]. Additionally, Brilanestrant exhibits weak antagonist properties, further blocking estrogen's stimulatory effects on cancer cells [].
Brilanestrant exhibits significant biological activity as an estrogen receptor antagonist. In preclinical studies, it has demonstrated potent anti-tumor effects against estrogen-dependent breast cancer cell lines. The compound has shown complete antagonism of the estrogen receptor alpha subtype, which is essential for the growth of many breast cancer cells. Its efficacy is particularly notable in cases where traditional therapies have failed due to resistance mechanisms .
The synthesis of brilanestrant involves several steps, starting from simpler organic compounds. One common method includes the modification of existing selective estrogen receptor modulators by substituting certain functional groups to enhance pharmacokinetic properties. For instance, the original structure of GW5638 was altered by replacing its benzene ring with an indazole moiety, which improved its solubility and bioavailability . The process typically involves:
Brilanestrant is primarily being explored for its application in oncology, specifically in treating advanced or metastatic breast cancer that expresses estrogen receptors. Its unique mechanism of action allows it to target tumors resistant to other hormonal therapies. Clinical trials have shown promising results regarding its safety and efficacy profile .
Interaction studies involving brilanestrant focus on its pharmacokinetics and metabolic pathways. Research indicates that it interacts with cytochrome P450 enzymes in the liver, leading to various metabolites that may influence its therapeutic effects and side effects. Understanding these interactions is crucial for optimizing dosing regimens and minimizing adverse reactions during treatment .
Brilanestrant belongs to a class of compounds known as selective estrogen receptor degraders and modulators. Here are some similar compounds along with their unique features:
Compound Name | Type | Unique Features |
---|---|---|
Fulvestrant | Selective Estrogen Receptor Degrader | First approved SERD; limited oral bioavailability |
Borestrant (ZB716) | Selective Estrogen Receptor Degrader | Improved oral bioavailability compared to fulvestrant |
Amcenestrant | Selective Estrogen Receptor Degrader | Potent SERD with favorable safety profile |
GDC-0810 | Selective Estrogen Receptor Degrader | Enhanced pharmacokinetics over traditional SERDs |
AZD9496 | Selective Estrogen Receptor Degrader | Sub-nanomolar degradation potency; halted due to toxicity |
Brilanestrant stands out due to its unique structural modifications that enhance its pharmacological properties compared to these similar compounds, particularly in terms of efficacy against resistant breast cancer types .